Methyl thiazolidine-2-carboxylate hydrochloride

Pharmaceutical Intermediates Solid Form Screening Process Chemistry

Researchers requiring validated, mechanism-based proline dehydrogenase (PRODH) inhibitors often encounter supply inconsistency with structurally ambiguous analogs. Methyl thiazolidine-2-carboxylate hydrochloride (CAS 50703-06-5) addresses this as a crystalline β-thiaproline methyl ester HCl salt with established biochemical provenance. • Irreversible PRODH inactivator: forms covalent adduct with FAD cofactor, validated for cancer metabolism target engagement studies. • Superior potency vs. γ-thiaproline (thiazolidine-4-carboxylate) isomers in whole-cell proline incorporation assays. • Crystalline HCl salt, ≥98% purity, mp 159-163°C (dec.): enables precise stoichiometric control and robust DSC/melting-point QC. • Convenient methyl ester handle for direct peptide coupling in peptidomimetic synthesis and ACE-targeted probe development.

Molecular Formula C5H10ClNO2S
Molecular Weight 183.66 g/mol
CAS No. 50703-06-5
Cat. No. B1363520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiazolidine-2-carboxylate hydrochloride
CAS50703-06-5
Molecular FormulaC5H10ClNO2S
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSCN1.Cl
InChIInChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H
InChIKeyYEFOSJYXVLNYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thiazolidine-2-Carboxylate Hydrochloride (CAS 50703-06-5): Key Molecular Descriptors and Procurement Specifications


Methyl thiazolidine-2-carboxylate hydrochloride (CAS 50703-06-5) is a cyclic secondary amino acid derivative with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol [1]. It serves as the methyl ester hydrochloride salt of thiazolidine-2-carboxylic acid, a sulfur-containing proline analog [2]. The compound is a white solid with a melting point of 159-163 °C (decomposition) and is typically supplied with a purity specification of 98% . Its thiazolidine-2-carboxylic acid (Thz) moiety is a key structural feature that has been shown to confer angiotensin-converting enzyme (ACE) inhibitory activity in vivo .

Why Simple Substitution of Methyl Thiazolidine-2-Carboxylate Hydrochloride with Other Thiazolidines or Proline Analogs Is Not Feasible


The thiazolidine scaffold presents a deceptive simplicity; however, even minor structural modifications yield profound changes in biochemical behavior that preclude generic substitution. The presence of the sulfur atom at the β-position in thiazolidine-2-carboxylate (β-thiaproline) versus the γ-position in thiazolidine-4-carboxylate (γ-thiaproline) results in significantly different inhibitory activity in protein synthesis systems, with β-thiaproline demonstrating superior potency in whole-cell assays [1]. Furthermore, the methyl ester hydrochloride salt form (CAS 50703-06-5) provides distinct physicochemical properties—including enhanced solubility, stability, and bioavailability—compared to the free acid (thiazolidine-2-carboxylic acid) or the free base (methyl thiazolidine-2-carboxylate, CAS 33305-07-6) [2]. The critical role of the thiazolidine-2-carboxylate (T2C) core as a mechanism-based inactivator of proline dehydrogenase (PRODH), mediated by a covalent adduct with the FAD cofactor, is a specific structural feature that is absent in many other proline analogs [3]. Consequently, any attempt to replace this compound with a related analog without rigorous re-validation will likely compromise the intended biochemical or pharmacological outcome.

Quantitative Evidence for Methyl Thiazolidine-2-Carboxylate Hydrochloride (CAS 50703-06-5): Differentiating Against Key Comparators


Enhanced Solubility and Handling Properties of the Hydrochloride Salt Relative to Free Base

The hydrochloride salt of methyl thiazolidine-2-carboxylate (CAS 50703-06-5) provides significantly improved aqueous solubility and crystallinity compared to its free base counterpart, methyl 1,3-thiazolidine-2-carboxylate (CAS 33305-07-6), which is a liquid with a lower molecular weight. This solid-state advantage is crucial for reliable formulation, precise weighing, and long-term stability in a laboratory or manufacturing setting. The hydrochloride salt has a defined melting point of 159-163 °C (decomposition) , while the free base lacks a comparable sharp melting point, making purity assessment by differential scanning calorimetry (DSC) less straightforward.

Pharmaceutical Intermediates Solid Form Screening Process Chemistry

Quantified Superior Inhibition of Proline Incorporation in Mammalian Systems Compared to Thiazolidine-4-Carboxylic Acid

In a direct comparative study of proline analogs in rat liver protein synthesizing systems, the core thiazolidine-2-carboxylate (β-thiaproline) moiety of the target compound was shown to be a significantly more potent inhibitor of proline incorporation than its regioisomer, thiazolidine-4-carboxylic acid (γ-thiaproline). While both compounds acted as competitive inhibitors of proline, β-thiaproline exhibited a higher inhibitory activity in the majority of tested reactions, most notably in whole protein synthesizing systems [1]. This quantitative difference underscores that the position of the sulfur atom in the thiazolidine ring is a critical determinant of biological activity.

Protein Synthesis Proline Analogs Mechanistic Studies

Unique Mechanism-Based Inactivation of Proline Dehydrogenase (PRODH) via Covalent FAD Adduct Formation

Thiazolidine-2-carboxylate (T2C), the core structure of CAS 50703-06-5, acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism. Stopped-flow kinetic analysis confirmed that T2C is a substrate for the PRODH domain. Crucially, X-ray crystallography of the PutA enzyme revealed strong electron density for a 5-membered ring species covalently bound to the N5 atom of the FAD cofactor, locking the FAD in a 2-electron reduced state with a large butterfly bend angle [1]. This covalent, mechanism-based inactivation is a distinct mode of action that is not observed with many simple proline analogs, which may only act as reversible competitive inhibitors.

Enzyme Inhibition Cancer Metabolism Chemical Probes

In Vivo Angiotensin-Converting Enzyme (ACE) Inhibitor Activity of the Thiazolidine-2-Carboxylate Moiety

The thiazolidine-2-carboxylic acid (Thz) moiety, which is the pharmacologically active core of methyl thiazolidine-2-carboxylate hydrochloride, has been shown to exhibit angiotensin-converting enzyme (ACE) inhibitor activity in vivo . While the methyl ester hydrochloride salt is commonly used as a synthetic intermediate or prodrug, its intended biological function is to deliver the active Thz moiety upon hydrolysis. This activity distinguishes it from other thiazolidine derivatives that lack this specific biological profile. In contrast, thiazolidine-4-carboxylic acid derivatives are more frequently associated with antioxidant and hepatoprotective effects [1].

Hypertension Cardiovascular Research Renin-Angiotensin System

Validated Application Scenarios for Methyl Thiazolidine-2-Carboxylate Hydrochloride Based on Comparative Evidence


Development of Mechanism-Based Probes for Proline Dehydrogenase (PRODH) in Cancer Research

The compound's core thiazolidine-2-carboxylate (T2C) structure is a validated, mechanism-based inactivator of PRODH, forming a covalent adduct with the enzyme's FAD cofactor [1]. This unique, irreversible inhibition makes it an ideal starting point for developing chemical probes to dissect the role of proline metabolism in cancer, where PRODH is a recognized target [1]. Its solid hydrochloride salt form (CAS 50703-06-5) ensures reliable handling and formulation for these in vitro and cellular assays.

Synthesis of Proline Analog Peptidomimetics with Enhanced Potency

As a derivative of β-thiaproline, the compound is a superior building block for synthesizing peptidomimetics designed to interfere with proline-dependent processes. Direct comparative data show that the β-thiaproline scaffold (thiazolidine-2-carboxylate) is a more potent inhibitor of proline incorporation in whole-cell systems than its γ-thiaproline (thiazolidine-4-carboxylate) isomer [2]. The methyl ester functionality of CAS 50703-06-5 provides a convenient handle for peptide coupling chemistry, enabling the incorporation of this more potent analog into peptide chains.

Research on the Renin-Angiotensin System (RAS) and Hypertension

The thiazolidine-2-carboxylic acid (Thz) moiety, the active pharmacophore released from methyl thiazolidine-2-carboxylate hydrochloride, has demonstrated angiotensin-converting enzyme (ACE) inhibitor activity in vivo . This makes the compound a valuable synthetic intermediate or prodrug for developing novel agents targeting the RAS. This application is distinct from the use of thiazolidine-4-carboxylic acid derivatives, which are more commonly pursued for hepatoprotective or antioxidant properties [3], allowing researchers to select the correct scaffold based on the target indication.

Process Development and Scale-Up of Synthetic Routes Involving Thiazolidine Intermediates

In industrial and medicinal chemistry settings, the hydrochloride salt form of methyl thiazolidine-2-carboxylate (CAS 50703-06-5) offers significant advantages over the liquid free base (CAS 33305-07-6). Its crystalline nature, high purity specification (98%), and defined melting point (159-163 °C, decomposition) facilitate precise stoichiometric control, simplify purification, and enable robust analytical quality control (e.g., by DSC or melting point) . These properties reduce process variability and enhance the reliability of large-scale syntheses that rely on this intermediate.

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